2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a pyridazinone core. Pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in modifying the phenoxy or piperazine groups to create derivatives with different properties
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Pyridazine derivatives: These compounds have a similar structure but differ in their functional groups and biological activities
Uniqueness
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(16-29-17-6-2-1-3-7-17)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-8-4-5-11-22-18/h1-11H,12-16H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNVMZDTSBWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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